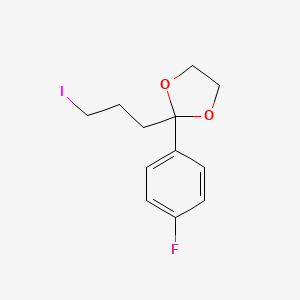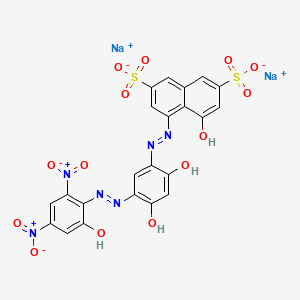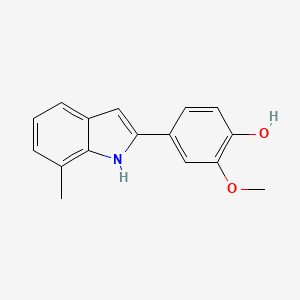![molecular formula C9H16O5 B14512486 3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one CAS No. 63045-66-9](/img/structure/B14512486.png)
3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one is a chemical compound with a complex structure that includes a hydroxy group, a peroxy group, and a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one typically involves the reaction of 3-hydroxy-2-butanone with 2-methyloxolane-2-peroxide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the peroxy linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced separation techniques, such as chromatography, is common to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The peroxy group can be reduced to form an alcohol.
Substitution: The hydroxy and peroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one.
Reduction: Formation of 3-hydroxy-3-[(2-methyloxolan-2-yl)hydroxy]butan-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one involves its interaction with molecular targets such as enzymes and cellular receptors. The peroxy group can generate reactive oxygen species (ROS), which can modulate various biochemical pathways. The hydroxy group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-3-methyl-2-butanone: Similar structure but lacks the peroxy group.
3-Hydroxy-3-ethyl-2-butanone: Similar structure with an ethyl group instead of the methyloxolan-2-yl group.
3-Hydroxy-3-(2-oxopropyl)indolin-2-one: Contains a hydroxy group and a different cyclic structure.
Uniqueness
3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one is unique due to the presence of both a hydroxy group and a peroxy group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
63045-66-9 |
|---|---|
Molekularformel |
C9H16O5 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
3-hydroxy-3-(2-methyloxolan-2-yl)peroxybutan-2-one |
InChI |
InChI=1S/C9H16O5/c1-7(10)9(3,11)14-13-8(2)5-4-6-12-8/h11H,4-6H2,1-3H3 |
InChI-Schlüssel |
CNNMFLWVXOYKFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C)(O)OOC1(CCCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2,4-Dinitrophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14512424.png)


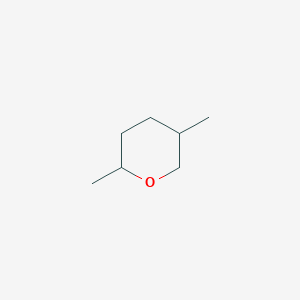
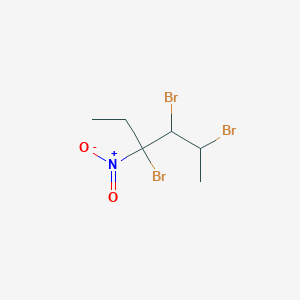
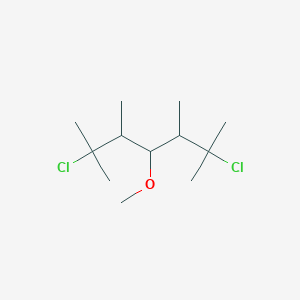
![2-[3-(3,4-Dimethylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14512442.png)
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-N'-phenylurea](/img/structure/B14512449.png)
